An In-depth Technical Guide on the Physicochemical Properties of Pantoprazole Magnesium Dihydrate
An In-depth Technical Guide on the Physicochemical Properties of Pantoprazole Magnesium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole (B1678409), a second-generation proton pump inhibitor (PPI), is widely utilized in the management of acid-related gastrointestinal disorders. The magnesium dihydrate salt of pantoprazole offers specific formulation and stability advantages. A thorough understanding of its physicochemical properties is paramount for the development of robust and effective pharmaceutical products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pantoprazole magnesium dihydrate, including its chemical identity, solubility, thermal behavior, and solid-state properties. Detailed experimental protocols for the characterization of these properties are provided, alongside a summary of key quantitative data. Furthermore, this document elucidates the mechanism of action of pantoprazole through a detailed signaling pathway diagram and outlines a typical experimental workflow for its physicochemical characterization.
Chemical and Physical Properties
Pantoprazole magnesium dihydrate is a salt of the weak base pantoprazole. Its chemical structure consists of a magnesium ion complexed with two pantoprazole molecules and two water molecules.
| Property | Value | Reference |
| Chemical Name | Magnesium bis(5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolide) dihydrate | [1] |
| Molecular Formula | C₃₂H₃₂F₄MgN₆O₈S₂·2H₂O | [1] |
| Molecular Weight | 827.1 g/mol | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | Form C is reported to have a melting point of approximately 185°C. Form G has a reported melting point of about 155°C, while Form F is reported at around 160°C and Form E at approximately 175°C. The dihydrate form (Form A) often exhibits decomposition upon heating, and a distinct melting point is not consistently reported. | [2][3] |
| pKa | pKa1 ≈ 3.9 (pyridinium ion) pKa2 ≈ 8.2 (benzimidazole) | N/A |
Solubility Profile
The solubility of pantoprazole magnesium dihydrate is pH-dependent, a critical factor influencing its absorption and formulation design.
| Solvent/Medium | Solubility | Temperature | Reference |
| Water | Practically insoluble | N/A | N/A |
| Methanol | Soluble | N/A | N/A |
| N,N-Dimethylformamide | Very soluble | N/A | N/A |
| Glacial Acetic Acid | Sparingly soluble | N/A | N/A |
| Chloroform | Very slightly soluble | N/A | N/A |
| Aqueous Buffer pH 1.2 | Slightly soluble | 37 °C | N/A |
| Aqueous Buffer pH 4.5 | Practically insoluble | 37 °C | N/A |
| Aqueous Buffer pH 6.8 | Practically insoluble | 37 °C | N/A |
| Aqueous Buffer pH 8.0 | Slightly soluble | 37 °C | N/A |
Solid-State Characterization: Polymorphism
Pantoprazole magnesium can exist in various crystalline forms, known as polymorphs, each with distinct physicochemical properties. X-ray Powder Diffraction (XRPD) is a key technique for their identification.
| Polymorphic Form | Characteristic 2θ Peaks (°) | Reference |
| Form A (Dihydrate) | 5.8, 14.9, 16.0, 16.6, 18.3 | [2][4] |
| Form C | 6.0, 16.0, 19.0, 19.6, 23.3 | [2][4] |
| Form E | 5.6, 12.5, 13.1, 16.6, 22.3 | [2][4] |
| Form F | 6.9, 8.9, 9.7, 12.4, 14.0, 16.9, 17.2, 22.5 | [2][4] |
| Form G (Hemipentahydrate) | 7.2, 12.9, 13.8, 14.6, 17.0, 21.7, 22.7 | [2] |
| Form H (Tetrahydrate) | 6.8, 9.0, 9.5, 12.9, 13.8, 17.2, 22.6 | [2] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal transitions of pantoprazole magnesium dihydrate.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum pan. Crimp the pan with a lid.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample at a constant rate, typically 10 °C/min, over a temperature range of 25 °C to 250 °C.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal stability of pantoprazole magnesium dihydrate.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.[5]
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to approximately 300 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. The percentage of water is calculated from the mass loss in the initial dehydration step.
X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of pantoprazole magnesium dihydrate.
Methodology:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation.
-
Data Collection:
-
Scan the sample over a 2θ range of 3° to 40°.
-
Use a step size of 0.02° and a scan speed of 1°/min.
-
-
Data Analysis: Compare the obtained diffractogram with reference patterns of known polymorphs to identify the crystalline form.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of pantoprazole magnesium dihydrate in various aqueous media.[6]
Methodology:
-
Media Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., 1.2, 4.5, 6.8, and 8.0).
-
Equilibration:
-
Add an excess amount of pantoprazole magnesium dihydrate to a flask containing a known volume of the prepared buffer.
-
Agitate the flask in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
-
Sample Analysis:
-
Withdraw a sample from the flask and filter it through a 0.45 µm filter to remove undissolved solids.
-
Dilute the filtrate with an appropriate solvent.
-
Determine the concentration of pantoprazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation: Calculate the solubility in mg/mL.
pKa Determination (UV-Vis Spectrophotometry)
Objective: To determine the acid dissociation constants (pKa) of pantoprazole.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of pH values that encompass the expected pKa values.
-
-
Spectral Measurement:
-
Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).[7]
-
-
Data Analysis:
-
Plot absorbance at a specific wavelength (where the absorbance changes with pH) against the pH of the buffer solutions.
-
The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[8]
-
Visualizations
Signaling Pathway of Pantoprazole
References
- 1. Pantoprazole magnesium dihydrate | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 5. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 6. who.int [who.int]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
